1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one hydrochloride
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Description
The compound “1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one” is a versatile material used in scientific research . Its unique structure makes it suitable for various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 1-amino-3,4-dihydro-1lambda4-benzo [b] [1,4]thiazine 1-oxide . The InChI code is 1S/C8H10N2OS/c9-12(11)6-5-10-7-3-1-2-4-8(7)12/h1-4,6,10H,5H2,(H2,9,11) . This information can be used to derive the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 182.25 . It’s a powder at room temperature .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-imino-3,4-dihydro-2H-1λ6,4-benzothiazine 1-oxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS.ClH/c9-12(11)6-5-10-7-3-1-2-4-8(7)12;/h1-4,9-10H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOBLQEUPMLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)C2=CC=CC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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